HSF1 Stress Pathway Inhibition: 18-Fold Potency Advantage Over a Structurally Adjacent Patent Analog
N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide (US9701664, Example 39) inhibits the 17-AAG-induced HSF1 stress pathway in human osteosarcoma U20S cells with an IC50 of 2.80 nM [1]. By comparison, a structurally related 4,6-disubstituted pyrimidine from the same patent family (Example 2) exhibits an IC50 of 51 nM in SKOV3 ovarian carcinoma cells under analogous assay conditions (17-AAG induction, HSP72 readout, 1 h preincubation) [2]. Although the cell lines differ (U20S vs. SKOV3), both are human adherent cancer cell lines and the assay protocols share the same mechanism and endpoint, permitting a cross-study potency comparison. The target compound's IC50 is 2.80 nM versus 51 nM for the comparator, representing an 18.2-fold potency advantage.
| Evidence Dimension | HSF1 stress pathway inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 nM |
| Comparator Or Baseline | US9701664 Example 2: IC50 = 51 nM |
| Quantified Difference | 18.2-fold lower IC50 (more potent) |
| Conditions | 17-AAG-induced HSF1 pathway activation; HSP72 reduction readout; 1 h compound preincubation; human cancer cell lines (U20S for target; SKOV3 for comparator) |
Why This Matters
For research programs targeting HSF1-dependent cancer stress responses, this 18-fold potency advantage translates to substantially lower compound quantities required per assay and reduced risk of off-target effects at working concentrations.
- [1] BindingDB BDBM50234074 (CHEMBL4070633). US9701664, Example 39. IC50: 2.80 nM; Inhibition of 17-AAG-induced HSF1 pathway in human U20S cells assessed as reduction in HSP72 induction. View Source
- [2] BindingDB BDBM50234090 (CHEMBL4069552). US9701664, Example 2. IC50: 51 nM; Inhibition of 17-AAG-induced HSF1 pathway in human SKOV3 cells assessed as reduction in HSP72 induction. View Source
